molecular formula C5H7N5 B11923891 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Cat. No.: B11923891
M. Wt: 137.14 g/mol
InChI Key: YVVURVHMMYUKJB-UHFFFAOYSA-N
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Description

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide or formic acid, followed by cyclization to form the pyrazolopyrimidine core . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific dihydro modification, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to certain molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H7N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H,(H2,6,7,8)

InChI Key

YVVURVHMMYUKJB-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2C1C(=NC=N2)N

Origin of Product

United States

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